molecular formula C17H19N5O2S B2556994 6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 896298-31-0

6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No. B2556994
CAS RN: 896298-31-0
M. Wt: 357.43
InChI Key: FMJCBKFLRVKEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One key area of research involves the synthesis of derivatives of [1,2,4]triazolo[4,3-b][1,2,4]triazines, including methods for introducing various substituents and evaluating their effects on the compounds' chemical properties. For instance, Novodvorskyi et al. (2020) synthesized a series of Schiff bases with the key fragment 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one and evaluated their antioxidant properties in vitro, establishing structure-activity relationships and highlighting the potential of certain derivatives as antioxidants (Novodvorskyi et al., 2020). Additionally, Ivanov et al. (2017) developed new methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, expanding the chemical toolkit for modifying these compounds (Ivanov et al., 2017).

Potential Biological Activities

Research has also explored the potential biological activities of [1,2,4]triazolo[4,3-b][1,2,4]triazin derivatives. Castelino et al. (2014) synthesized a series of novel thiadiazolotriazin-4-ones and assessed their mosquito-larvicidal and antibacterial properties, identifying compounds with significant activity against malaria vectors and bacterial pathogens (Castelino et al., 2014). This indicates the potential utility of such compounds in developing new antimicrobial and pest control agents.

properties

IUPAC Name

6-tert-butyl-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10-5-7-11(8-6-10)12(23)9-25-16-20-19-15-18-14(24)13(17(2,3)4)21-22(15)16/h5-8H,9H2,1-4H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJCBKFLRVKEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C(=O)N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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